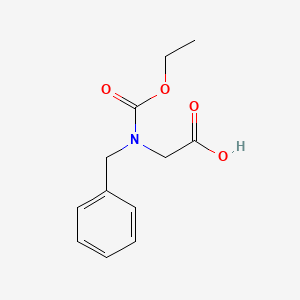
N-Benzyl-N-(ethoxycarbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.
Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzylglycine and corresponding carboxylic acids.
Reduction: Benzylamine and ethyl glycine.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in peptide synthesis as a protecting group for amino acids.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.
N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Propiedades
Número CAS |
500224-59-9 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-[benzyl(ethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
Clave InChI |
UZNQWNOBZOXHGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


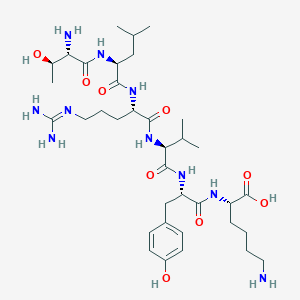
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
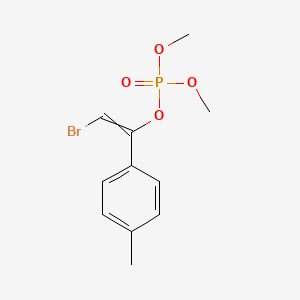
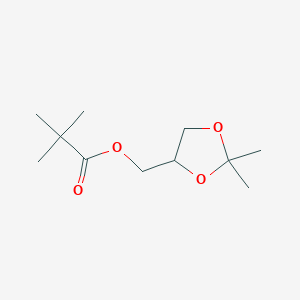
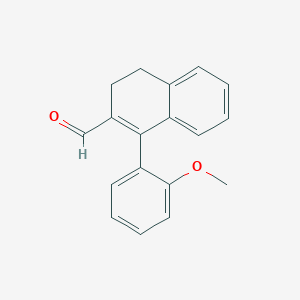
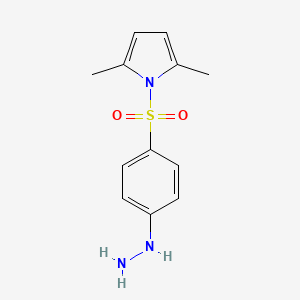
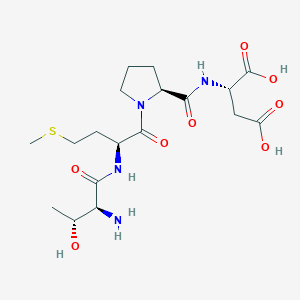
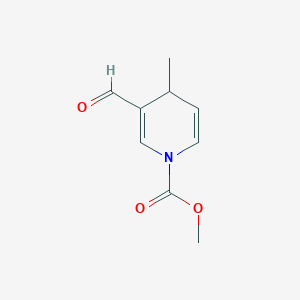

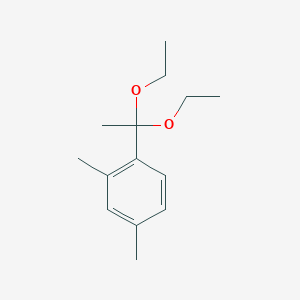
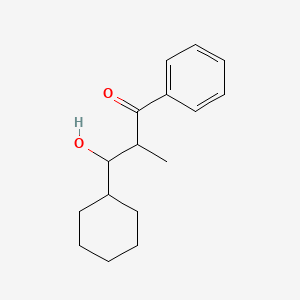
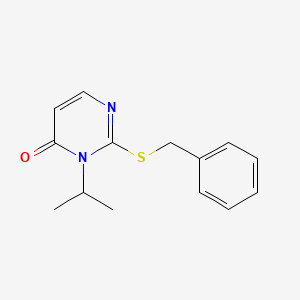
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
